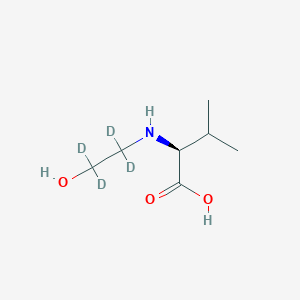N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade)
CAS No.:
Cat. No.: VC16623118
Molecular Formula: C7H15NO3
Molecular Weight: 165.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H15NO3 |
|---|---|
| Molecular Weight | 165.22 g/mol |
| IUPAC Name | (2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid |
| Standard InChI | InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1/i3D2,4D2 |
| Standard InChI Key | AJNYQRXDVGKEIT-VLWZFCPZSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])O)N[C@@H](C(C)C)C(=O)O |
| Canonical SMILES | CC(C)C(C(=O)O)NCCO |
Introduction
Chemical and Structural Properties
Molecular Characteristics
N-2-(Hydroxyethyl)-L-valine-d4 features a hydroxyethyl group (-CHCHOH) attached to the amino group of L-valine, with deuterium atoms replacing hydrogens at positions 1,1,2,2 of the ethyl chain. The compound’s IUPAC name is (2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid, reflecting its stereochemical configuration and isotopic labeling . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 165.22 g/mol | |
| CAS Number | 120398-50-7 | |
| Boiling Point | 116–118°C | |
| Solubility | Slight in DMSO and Water | |
| Storage Conditions | -20°C under inert atmosphere |
The deuterium labeling confers greater metabolic stability compared to the non-deuterated form (, MW 161.20 g/mol) , making it indispensable for mass spectrometry-based analyses .
Spectroscopic and Chromatographic Data
The compound’s isotopic purity is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Its isomeric SMILES string, $$2H]C([2H])(C([2H])([2H])O)NC@@HC(=O)O, confirms the positions of deuterium substitution. Chromatographic methods, such as reverse-phase HPLC, achieve baseline separation of the deuterated and non-deuterated forms, ensuring accurate quantification in biological samples .
Synthesis and Production
Deuteration Techniques
The synthesis of N-2-(Hydroxyethyl)-L-valine-d4 involves reacting L-valine with deuterated ethylene oxide () under alkaline conditions. This nucleophilic substitution replaces hydrogens in the hydroxyethyl group with deuterium, achieving >98% isotopic enrichment . Post-synthesis purification via recrystallization or column chromatography removes unreacted precursors, yielding a technical-grade product suitable for research applications .
Quality Control
Batch consistency is ensured through:
-
Isotopic Purity Analysis: Measured via -NMR and isotope ratio mass spectrometry .
-
Chiral Purity Verification: Chiral HPLC confirms the retention of L-configuration, critical for biological activity .
Applications in Biochemical Research
Metabolic Pathway Tracing
The deuterium label in N-2-(Hydroxyethyl)-L-valine-d4 enables real-time tracking of valine metabolism in vivo. In rodent studies, the compound integrates into proteins and enzymes, allowing researchers to map turnover rates and identify rate-limiting steps in pathways such as the citric acid cycle . Its stability against enzymatic degradation ensures prolonged detection windows in tracer studies .
Biomarker for Ethylene Oxide Exposure
Ethylene oxide (EO), a carcinogenic sterilant, forms adducts with hemoglobin’s N-terminal valine, producing N-(2-hydroxyethyl)-L-valine (HEV). The deuterated analog (HEV-d4) serves as an internal standard in LC-MS/MS assays to quantify HEV in blood, correlating with cumulative EO exposure . A 2020 study demonstrated a linear relationship between urinary HEV-d4 levels and occupational EO exposure (), validating its use in non-invasive biomonitoring .
| Matrix | Analyte | Detection Limit | Application |
|---|---|---|---|
| Blood | HEV | 0.1 nmol/g | Occupational monitoring |
| Urine | HEV-d4 | 0.5 μg/g creat | Screening for EO exposure |
Comparative Analysis with Non-Deuterated HEV
Analytical Performance
In mass spectrometry, HEV-d4 co-elutes with HEV but displays a distinct mass shift (), eliminating signal interference. This allows precise quantification of HEV at concentrations as low as 0.1 nM in plasma .
Future Directions and Research Opportunities
Expanding Biomarker Applications
Ongoing studies explore HEV-d4’s potential in diagnosing metabolic disorders, such as maple syrup urine disease (MSUD), where valine catabolism is impaired. Preliminary data indicate elevated HEV-d4 levels in MSUD patient sera, suggesting a novel diagnostic marker .
Advanced Synthesis Methods
Emerging techniques, such as enzymatic deuteration using deuterated cofactors, aim to improve isotopic yield and reduce production costs. A 2024 pilot study achieved 99.5% deuteration using immobilized transaminases, paving the way for industrial-scale synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume